molecular formula C10H12O3 B14196362 3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal CAS No. 881181-71-1

3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal

Cat. No.: B14196362
CAS No.: 881181-71-1
M. Wt: 180.20 g/mol
InChI Key: QSMLXFHNKKKKGN-UHFFFAOYSA-N
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Description

3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal is an organic compound characterized by a methoxy group attached to a cyclohexa-2,5-dien-1-one ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal typically involves the reaction of methoxy-substituted cyclohexadienone with a suitable aldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, amines

Scientific Research Applications

3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
  • Ethyl 3-[4-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridin-3-yl]propanoate

Uniqueness

3-(1-Methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal is unique due to its specific structural features, such as the methoxy group and the cyclohexa-2,5-dien-1-one ring

Properties

CAS No.

881181-71-1

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-(1-methoxy-4-oxocyclohexa-2,5-dien-1-yl)propanal

InChI

InChI=1S/C10H12O3/c1-13-10(5-2-8-11)6-3-9(12)4-7-10/h3-4,6-8H,2,5H2,1H3

InChI Key

QSMLXFHNKKKKGN-UHFFFAOYSA-N

Canonical SMILES

COC1(C=CC(=O)C=C1)CCC=O

Origin of Product

United States

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